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molecular formula C16H15N B8337625 C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine

C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine

Cat. No. B8337625
M. Wt: 221.30 g/mol
InChI Key: BKZVRYQHIBSITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03992445

Procedure details

A solution of anhydrous aluminum chloride (6.21 g., 0.0466 mole) in 75 ml. of anhydrous ether is added dropwise to a solution of lithium aluminum hydride (1.77 g., 0.0466 mole) in 50 ml. of absolute ether while stirring.An atmosphere of nitrogen is maintained in the apparatus and all vents are protected with drying tubes during the reaction. A solution of 5-cyano-5H-dibenzo[a,d]cycloheptene (10.13 g., 0.0466 mole) in 250 ml. of absolute ether is added dropwise with stirring (occasional warming of thissolution may be necessary to prevent precipitation of the nitrile). The reaction mixture is stirred at 23-26° C. for 1 hour after the addition is complete. Water, 35 ml., then is added dropwise. Dilute sulfuric acid is added, causing precipitation of a white solid. The solid is collected, suspended in water and the mixture rendered strongly alkaline with sodium hydroxide solution. The filtrate also is rendered strongly alkaline and both mixtures, containing suspended solids are extracted separately with ether. Distillation of the ether from the combined extracts leaves a white solid residue, m.p. 95°-96.5° C., weighing 10.04 g. Recrystallization from hexane gives 8.71 g. of product, m.p. 97.5°-98.3° C. (sinters 97° C.). An analytical sample melts at 98-98.8° C. (sinters 97° C.).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
10.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.77 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11]([CH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]=[CH:16][C:15]2[CH:24]=[CH:25][CH:26]=[CH:27][C:14]1=2)#[N:12]>CCOCC>[NH2:12][CH2:11][CH:13]1[C:14]2[CH:27]=[CH:26][CH:25]=[CH:24][C:15]=2[CH:16]=[CH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]1=2 |f:0.1.2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
10.13 g
Type
reactant
Smiles
C(#N)C1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
1.77 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all vents are protected with drying tubes during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
occasional warming of thissolution
CUSTOM
Type
CUSTOM
Details
precipitation of the nitrile)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 23-26° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
, then is added dropwise
ADDITION
Type
ADDITION
Details
Dilute sulfuric acid is added
CUSTOM
Type
CUSTOM
Details
precipitation of a white solid
CUSTOM
Type
CUSTOM
Details
The solid is collected
ADDITION
Type
ADDITION
Details
both mixtures, containing
EXTRACTION
Type
EXTRACTION
Details
are extracted separately with ether
DISTILLATION
Type
DISTILLATION
Details
Distillation of the ether from the combined extracts
CUSTOM
Type
CUSTOM
Details
leaves a white solid residue, m.p. 95°-96.5° C.
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane
CUSTOM
Type
CUSTOM
Details
gives 8.71 g
CUSTOM
Type
CUSTOM
Details
of product, m.p. 97.5°-98.3° C. (sinters 97° C.)
CUSTOM
Type
CUSTOM
Details
An analytical sample melts at 98-98.8° C. (sinters 97° C.)

Outcomes

Product
Name
Type
Smiles
NCC1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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